methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate
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Overview
Description
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene and thiadiazole rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-thiophen-2-ylbenzoate: Another compound with a thiophene ring, used in proteomics research.
Thiophene-2-carboxylic acid: A precursor in the synthesis of thiadiazole derivatives.
Thiosemicarbazide: Used in the synthesis of thiadiazole rings.
Uniqueness
Methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate is unique due to its specific combination of thiophene and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5303-37-7 |
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Molecular Formula |
C10H9N3O3S2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
methyl 2-[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C10H9N3O3S2/c1-16-8(14)5-7-12-13-10(18-7)11-9(15)6-3-2-4-17-6/h2-4H,5H2,1H3,(H,11,13,15) |
InChI Key |
JTWRZHJMXIKLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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